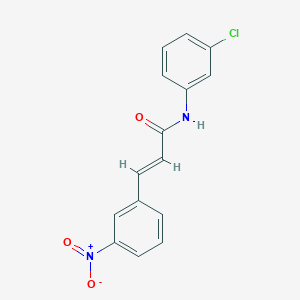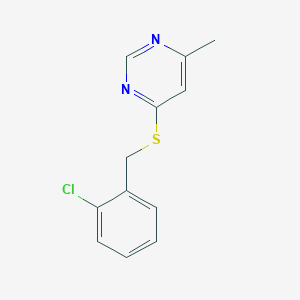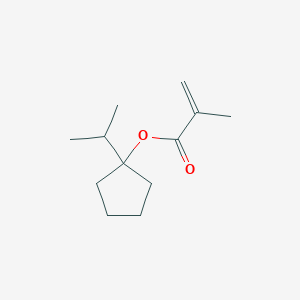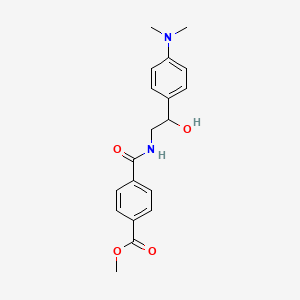![molecular formula C13H13NS B2866578 [4-(Phenylsulfanyl)phenyl]methanamine CAS No. 84212-05-5](/img/structure/B2866578.png)
[4-(Phenylsulfanyl)phenyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[4-(Phenylsulfanyl)phenyl]methanamine” is a chemical compound with the CAS Number: 84212-05-5 . It has a molecular weight of 215.32 . The compound is typically stored at 4 degrees Celsius and is in liquid form .
Physical And Chemical Properties Analysis
“[4-(Phenylsulfanyl)phenyl]methanamine” is a liquid at room temperature . It has a molecular weight of 215.32 . More specific physical and chemical properties like boiling point, melting point, and solubility are not available in the current resources.Scientific Research Applications
Organic Synthesis and Catalysis
- Efficient Transfer Hydrogenation Reactions : A study by Karabuğa et al. (2015) reported the synthesis of (4-Phenylquinazolin-2-yl)methanamine from commercially available glycine, which was used to form N-heterocyclic ruthenium(II) complexes. These complexes demonstrated high efficiency in transfer hydrogenation of acetophenone derivatives, achieving up to 99% conversions with high turnover frequency values, indicating the potential of such compounds in catalysis and organic synthesis Karabuğa et al., 2015.
Material Science and Polymer Chemistry
- Sulfonated Polyimide Copolymers for Fuel Cells : Einsla et al. (2005) explored sulfonated naphthalene dianhydride-based polyimide copolymers synthesized from a novel disulfonated diamine and assessed their suitability for fuel cell applications. These materials exhibited good water sorption, proton conductivity, and methanol permeability, underscoring the potential of derivatives of [4-(Phenylsulfanyl)phenyl]methanamine in high-performance fuel cell membranes Einsla et al., 2005.
Medicinal Chemistry and Photodynamic Therapy
- Iron(III) Complexes for Photocytotoxicity : Basu et al. (2014) synthesized iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine and related ligands, which demonstrated unprecedented photocytotoxicity in red light. These complexes could generate reactive oxygen species and show potential for application in photodynamic therapy Basu et al., 2014.
Corrosion Inhibition
- Schiff Bases as Corrosion Inhibitors : Heydari et al. (2018) investigated Schiff bases derived from [4-(Phenylsulfanyl)phenyl]methanamine analogs as corrosion inhibitors for mild steel in HCl solution. These compounds demonstrated effective inhibition, with their performance being influenced by the presence of electron-donating or withdrawing groups, highlighting their utility in materials protection Heydari et al., 2018.
Photoluminescent Materials
- Zinc(II) 4′-Phenyl-Terpyridine Compounds : Ma et al. (2013) synthesized complexes involving 4′-phenyl-terpyridine derivatives, demonstrating interesting photoluminescent properties in solid and solution states. Such findings suggest applications in optical materials and sensors Ma et al., 2013.
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H318, H332, and H335 . These codes indicate various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335) . Precautionary measures should be taken while handling this compound .
properties
IUPAC Name |
(4-phenylsulfanylphenyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NS/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9H,10,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDXLXUXHSCZKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-methoxyphenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2866500.png)



![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-phenylethanesulfonamide](/img/structure/B2866507.png)


![N-[(furan-2-yl)methyl]-3-[5-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2866510.png)

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2866512.png)

![(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2866517.png)